2(3H)-Benzothiazolone,4-nitro-(9CI)
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-nitro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPBZOQMMWEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Benzothiazolone Scaffolds in Contemporary Chemical Science
The benzothiazole (B30560) framework, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in the development of compounds with a wide array of applications, particularly in medicinal chemistry. sigmaaldrich.comsigmaaldrich.compcbiochemres.com Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. pcbiochemres.comresearchgate.net This versatility has established the benzothiazolone scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
The utility of the benzothiazolone core extends beyond pharmaceuticals into materials science, where its derivatives are employed in the creation of dyes and other functional materials. pcbiochemres.com The inherent chemical stability and the potential for diverse functionalization of the benzothiazolone ring system make it an attractive starting point for the synthesis of complex molecules with tailored properties.
Unique Structural and Electronic Features of Nitrated Benzothiazolones
The introduction of a nitro group (-NO2) onto the benzothiazolone scaffold, specifically at the 4-position to yield 2(3H)-Benzothiazolone, 4-nitro-(9CI), imparts distinct structural and electronic characteristics to the molecule. The nitro group is a powerful electron-withdrawing group, a property that significantly influences the electron density distribution across the aromatic system.
This electron-withdrawing effect, operating through both inductive and resonance mechanisms, can modulate the reactivity of the entire molecule. For instance, it can affect the acidity of the N-H proton in the thiazolone ring and influence the susceptibility of the aromatic ring to further substitution reactions. The presence and position of the nitro group can also have a profound impact on the biological activity of the compound, as seen in various other nitrated heterocyclic systems where it can be crucial for antimicrobial or anticancer effects. mdpi.commdpi.com
Below is a data table outlining some of the key properties of a closely related compound, 4-Nitro-2,1,3-benzothiadiazole, which can provide some context due to the limited specific data for 2(3H)-Benzothiazolone, 4-nitro-(9CI).
| Property | Value |
| Molecular Formula | C6H3N3O2S |
| Molecular Weight | 181.17 g/mol |
| Melting Point | 108-110 °C |
| Form | Solid |
| CAS Number | 6583-06-8 |
Data for 4-Nitro-2,1,3-benzothiadiazole, a structurally related compound. sigmaaldrich.comsigmaaldrich.com
Historical and Current Research Trajectories for 2 3h Benzothiazolone, 4 Nitro 9ci
Strategies for Constructing the 2(3H)-Benzothiazolone Core
The formation of the heterocyclic 2(3H)-benzothiazolone core is a critical first step, with several established methods available to synthetic chemists. These routes typically begin with ortho-substituted aniline (B41778) derivatives.
Cyclization Reactions of Precursor Thiols and Amines
The most classical and widely utilized method for constructing the 2(3H)-benzothiazolone scaffold is the cyclization of 2-aminothiophenols with a one-carbon (C1) electrophile. This approach builds the fused thiazolone ring onto a pre-existing benzene (B151609) ring.
The reaction typically involves the condensation of a 2-aminothiophenol (B119425) with phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). The process begins with the nucleophilic attack of the thiol group, followed by an intramolecular attack from the amino group to close the ring and form the stable heterocyclic system.
Alternatively, the cyclization can be performed on precursors that already contain the required nitro group, such as the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate. This pathway, conducted in the presence of bromine and glacial acetic acid, directly yields a 2-amino-nitrobenzothiazole intermediate which can be further converted. researchgate.net This "pre-functionalization" strategy is particularly important for the synthesis of the 4-nitro derivative, as it circumvents regioselectivity issues discussed later. researchgate.net
Table 1: Representative Cyclization Reactions for Benzothiazole Derivatives
Reductive Carbonylation Approaches
Reductive carbonylation represents a more advanced strategy for synthesizing heterocyclic cores, utilizing carbon monoxide (CO) as the C1 source. In the context of benzothiazolones, this can involve the palladium-catalyzed carbonylation of precursors like 2-aminothiophenols or related nitroaromatics. For instance, processes have been developed that use carbonyl sulfide (B99878) (COS) in a copper-catalyzed cascade reaction to produce benzothiazolone derivatives. researchgate.net
More broadly, the reductive carbonylation of aromatic dinitro compounds to form carbamates using palladium catalysts is a known transformation, highlighting the utility of this methodology in converting nitro groups in the presence of carbon monoxide. capes.gov.br Another green chemistry approach involves the cyclization of 2-aminobenzenethiols using carbon dioxide (CO2) as a renewable C1 raw material, which, while not strictly a reductive carbonylation, follows a similar principle of building the carbonyl group from a simple gas. mdpi.com These methods provide an efficient and atom-economical alternative to traditional phosgene-based routes.
Hydrolytic Routes from Halogenated Benzothiazoles
An alternative pathway to the 2(3H)-benzothiazolone core involves the hydrolysis of a pre-formed, functionalized benzothiazole. Specifically, 2-halobenzothiazoles, such as 2-chloro- or 2-bromobenzothiazole, can serve as effective substrates.
This transformation is typically achieved via acid-catalyzed hydrolysis. The halogen at the 2-position acts as a leaving group, which is displaced by water, leading to the formation of the tautomeric 2-hydroxybenzothiazole (B105590), which exists predominantly as the 2(3H)-benzothiazolone keto-isomer. This method is particularly useful when the corresponding halogenated benzothiazoles are readily accessible through other synthetic routes, such as Sandmeyer reactions or direct halogenation.
Regioselective Nitration Techniques and Challenges at the 4-Position
The introduction of a nitro group onto the benzothiazolone skeleton is complicated by the directing effects of the heterocyclic system. The ultimate goal is to achieve high regioselectivity for the 4-position, which is often electronically and sterically disfavored compared to other sites on the aromatic ring.
Direct Electrophilic Aromatic Substitution Approaches
Direct nitration of the 2(3H)-benzothiazolone core using standard electrophilic aromatic substitution conditions (e.g., a mixture of nitric acid and sulfuric acid) is challenging. The benzothiazolone ring system contains an amide-like moiety fused to a benzene ring. The amide is an activating, ortho-, para-directing group. This electronic influence strongly directs incoming electrophiles to the positions ortho and para to the nitrogen atom, namely the 7- and 6-positions, respectively.
Research has shown that direct nitration of the benzothiazolone ring often results in selective substitution at the C6-position. clockss.org Achieving substitution at the C4-position is difficult because it is sterically more hindered and electronically less favored than the C6-position. Overcoming this inherent reactivity to force nitration at the C4-position directly often requires harsh conditions and results in low yields and mixtures of isomers that are difficult to separate.
Table 2: Regioselectivity in Direct Nitration of 2(3H)-Benzothiazolone
Pre-functionalization and Nitro Group Introduction
To circumvent the challenges of regioselectivity in direct nitration, the most successful and common strategy is to introduce the nitro group at the desired position before the construction of the benzothiazolone ring. This pre-functionalization approach involves starting with an aniline derivative that already contains a nitro group at the correct location.
For the synthesis of 2(3H)-Benzothiazolone, 4-nitro-, a typical starting material would be a 2-amino- or 2-haloaniline with a nitro group at the position that will become the 4-position of the final product (e.g., 2-amino-3-nitrothiophenol or a related precursor). The synthesis of nitro-substituted benzothiazole derivatives from 3-chloro-4-nitro-aniline is a documented example of this approach. researchgate.net The cyclization reaction is then carried out on this pre-nitrated substrate to build the thiazolone ring. This method provides unambiguous control over the position of the nitro group, leading to the desired 4-nitro isomer in high purity and yield, and avoids the formation of other regioisomers. The presence of the electron-withdrawing nitro group can also influence the course of subsequent reactions, a principle leveraged in the synthesis of other nitroaromatic heterocycles. acs.org
Multi-component Reactions Incorporating Nitro Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comwikipedia.org This approach is advantageous for its atom economy and ability to generate complex molecules in fewer steps. tcichemicals.com While specific MCRs for the direct synthesis of 2(3H)-Benzothiazolone, 4-nitro- are not extensively documented, the principles of MCRs can be applied to construct related nitro-containing heterocyclic systems.
For instance, a four-component quadruple cascade reaction has been developed to create bis-spirocyclohexanes using nitroallylic Morita–Baylis–Hillman (MBH) acetates, 1,3-indanedione, and aldehydes. nih.gov This reaction proceeds through a Knoevenagel/Michael/Michael/Michael sequence. nih.gov The utility of β-nitrostyrene derived MBH adducts as building blocks in MCRs highlights a potential pathway for synthesizing complex molecules with nitro groups. nih.gov
Named MCRs that could potentially be adapted for the synthesis of nitro-substituted heterocycles include:
Biginelli Reaction: A three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. tcichemicals.comwikipedia.org
Hantzsch Dihydropyridine Synthesis: A three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. tcichemicals.comwikipedia.org
Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. tcichemicals.comwikipedia.org
These reactions demonstrate the versatility of MCRs in incorporating diverse functional groups, including those with nitro substituents, into heterocyclic scaffolds. organic-chemistry.orgyoutube.com
Derivatization Strategies and Functional Group Transformations
The carbonyl group of the 2(3H)-benzothiazolone ring system is a key site for derivatization. While specific examples for the 4-nitro substituted analog are limited, general reactions of the lactam functionality can be inferred. The carbonyl group can potentially undergo reduction or be converted to a thiocarbonyl group. These transformations would significantly alter the electronic properties and biological activity of the molecule.
The nitrogen atom of the benzothiazolone ring is a common site for functionalization through N-alkylation and N-acylation.
N-alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. nih.gov Various methods can be employed, including the use of alkyl halides under basic conditions or through Mitsunobu reactions. mdpi.comresearchgate.net For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been reported, offering a metal- and base-free alternative. nih.gov Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been demonstrated as an effective method. mdpi.com The choice of alkylating agent and reaction conditions can influence the outcome and yield of the N-alkylated product. researchgate.netnih.gov
N-acylation: This process introduces an acyl group to the nitrogen atom, typically through reaction with an acyl chloride or anhydride. researchgate.net N-acylation is a fundamental reaction in peptide synthesis and can be facilitated by various coupling reagents to improve yield and minimize side reactions. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | 4-hydroxybutan-2-one, NH4Br, visible light | N-alkylated anilines | nih.gov |
| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-alkyl pyrazoles | mdpi.com |
| N-Acylation | Acyl chlorides, anhydrides | N-acylated compounds | researchgate.net |
Further substitution on the benzene ring of 4-nitro-2(3H)-benzothiazolone is governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comchemguide.co.uk This means that incoming electrophiles will preferentially add to the positions meta to the nitro group (i.e., positions 6 and 7).
Conversely, the amide functionality within the thiazolone ring is generally considered an ortho-, para-director, although it is deactivating. The interplay between these two groups will determine the regioselectivity of further substitutions. youtube.com For example, in electrophilic aromatic substitution on a molecule with both an amino group (a strong activating ortho-, para-director) and a nitro group, the amino group's directing effect dominates. youtube.com
Methods for direct C-H functionalization, such as iridium-catalyzed borylation, have been used for the regioselective functionalization of the related 2,1,3-benzothiadiazole, providing a route to versatile building blocks. acs.org Such strategies could potentially be applied to introduce additional substituents onto the benzene ring of 4-nitro-2(3H)-benzothiazolone.
Green Chemistry Approaches and Sustainable Synthesis
Green chemistry principles aim to design chemical processes that are environmentally friendly, economically viable, and socially responsible. wjpmr.comresearchgate.net
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. dergipark.org.tr Solvent-free reactions offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates and yields. ijrpr.com These reactions can be facilitated by techniques such as mechanochemistry (ball milling), microwave irradiation, or thermal activation. ijrpr.com
For example, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been achieved efficiently using nano-titania as a recyclable catalyst under solvent-free conditions. ias.ac.in Similarly, solvent-free synthesis of various heterocyclic compounds has been reported using microwave irradiation, which can significantly reduce reaction times. dergipark.org.tr The Knoevenagel condensation, a C-C bond-forming reaction, has also been successfully performed under solvent-free conditions using mechanochemical activation. ijrpr.com While a specific solvent-free synthesis for 2(3H)-Benzothiazolone, 4-nitro- is not detailed in the provided results, these examples demonstrate the potential for developing more sustainable synthetic routes for this and related compounds. wjpmr.comresearchgate.net
Catalytic Systems (e.g., Metal-Free, Recyclable Catalysts)
The development of efficient and environmentally benign catalytic systems is a cornerstone of modern organic synthesis. For the preparation of benzothiazole derivatives, a shift towards metal-free and recyclable catalysts is prominent, addressing the economic and environmental costs associated with traditional metal catalysts.
Metal-Free Catalysis:
A notable advancement is the use of graphitic carbon nitride (g-C₃N₄) as a highly efficient, metal-free photocatalyst for the synthesis of 2-arylbenzothiazoles. researchgate.net This method utilizes visible light irradiation to drive the reaction, offering a green alternative to conventional heating. researchgate.net The g-C₃N₄ is synthesized through the thermal polymerization of urea and demonstrates high catalytic activity, facilitating the synthesis of benzothiazoles in short reaction times (5–15 minutes) with excellent yields (89–97%). researchgate.net This approach highlights the potential of carbon-based nanomaterials in sustainable chemical synthesis. researchgate.net
Another approach involves catalyst- and additive-free conditions for the three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles. nih.gov In this method, dimethyl sulfoxide (B87167) (DMSO) not only serves as the solvent but also acts as the oxidant in the cyclization reaction. nih.gov While this specific method hasn't been detailed for 4-nitro-2(3H)-benzothiazolone, it represents a significant step in metal-free synthesis within the benzothiazole class.
Heterogeneous solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), have also been employed for the synthesis of benzothiazole derivatives under solvent-free conditions. mdpi.com This catalyst is easily prepared from inexpensive and non-toxic materials and offers mild reaction conditions. mdpi.com
Ionic liquids, such as 1-butylimidazole (B119223) tetrafluoroborate, have been investigated as efficient and recyclable catalyst systems for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature, providing a green and scalable methodology. mdpi.com
Recyclable Catalysts:
The recyclability of a catalyst is a critical factor in sustainable chemistry. The aforementioned graphitic carbon nitride (g-C₃N₄) photocatalyst exhibits exceptional recyclability. researchgate.net It can be reused for multiple reaction cycles without a significant loss of its catalytic activity, which is crucial for reducing waste and resource consumption. researchgate.net
Similarly, catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and ionic liquids are noted for their potential for recovery and reuse, making these synthetic methodologies more environmentally and economically viable. mdpi.com Zirconium phosphate (B84403) (ZrP) has also been highlighted as an effective and recoverable heterogeneous catalyst for the synthesis of related heterocyclic compounds, demonstrating reusability for up to five cycles with only a slight decrease in yield. researchgate.net
Table 1: Comparison of Metal-Free and Recyclable Catalytic Systems for Benzothiazole Synthesis
| Catalyst System | Reaction Type | Key Advantages | Typical Yields | Source |
|---|---|---|---|---|
| Graphitic Carbon Nitride (g-C₃N₄) | Photocatalysis (Visible Light) | Metal-free, highly efficient, recyclable, short reaction times (5-15 min). | 89-97% | researchgate.net |
| Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂) | Condensation | Solvent-free, inexpensive, non-toxic catalyst. | Moderate to Excellent | mdpi.com |
| 1-Butylimidazole Tetrafluoroborate (Ionic Liquid) | Condensation | Recyclable, mild reaction conditions (room temp). | Not specified | mdpi.com |
| Zirconium Phosphate (ZrP) | Condensation | Heterogeneous, recoverable, reusable (up to 5 cycles). | ~90% after 5 uses | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various benzothiazole derivatives.
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives, which are key intermediates, has been efficiently achieved using microwave irradiation. mdpi.com This method provides access to highly functionalized building blocks for more complex heterocyclic systems. mdpi.com Studies have shown that microwave-assisted reactions can significantly reduce reaction times from hours to minutes while improving yields. mdpi.com For instance, the condensation of 2-cyanomethyl-1,3-benzothiazol with various aldehydes under microwave irradiation proceeds rapidly. mdpi.com
Another example is the rapid synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives under microwave irradiation, which drastically shortens reaction times compared to conventional heating. nih.gov This method has also been extended to the synthesis of acetic acid and acetamide (B32628) derivatives of the 1,3-benzothiazol-2(3H)-one core structure. nih.gov
In the synthesis of novel imidazolidine (B613845) derivatives of benzothiazole, microwave irradiation was used in absolute ethanol (B145695) for the condensation of an azo-benzothiazole derivative with various primary aromatic amines, including 4-nitroaniline (B120555) and 3-nitroaniline. uokerbala.edu.iq This highlights the applicability of MAOS for reactions involving nitro-substituted precursors.
The use of glycerol (B35011) as a green solvent in the microwave-assisted condensation of 2-aminothiophenol with aldehydes offers an environmentally benign and catalyst-free method for synthesizing benzothiazoles. proquest.com This approach combines the benefits of microwave heating with a sustainable solvent, making it an attractive methodology from both economic and environmental standpoints. proquest.com
Table 2: Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Reactants | Product Type | Conditions | Key Advantages | Source |
|---|---|---|---|---|
| 2-Cyanomethyl-1,3-benzothiazol + Aldehydes | 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile | Microwave irradiation | Efficient, rapid, provides key intermediates. | mdpi.com |
| 2-Aminobenzothiazole (B30445) derivatives | Imidazolidine derivatives | Microwave irradiation in ethanol | Synthesis of derivatives from nitro-substituted precursors. | uokerbala.edu.iq |
| 2-Aminothiophenol + Aldehydes | Benzothiazoles | Microwave irradiation in glycerol | Catalyst-free, green solvent, rapid. | proquest.com |
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For 2(3H)-Benzothiazolone, 4-nitro-, these methods would provide a unique vibrational fingerprint, confirming the presence of its key structural features.
The FT-IR and Raman spectra of 2(3H)-Benzothiazolone, 4-nitro- would be expected to exhibit distinct bands corresponding to its primary functional groups. The analysis would focus on identifying and assigning these characteristic frequencies.
Carbonyl (C=O) Stretching: The cyclic amide (lactam) group contains a carbonyl function that would produce a strong absorption band in the FT-IR spectrum, typically in the range of 1680-1720 cm⁻¹. The exact position would be influenced by the fused ring system and potential intermolecular interactions.
Nitro (NO₂) Group Vibrations: The presence of the nitro group would be confirmed by two prominent stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch appearing in the 1335-1385 cm⁻¹ region. researchgate.net These are often strong and characteristic absorptions.
N-H Stretching and Bending: The secondary amine within the thiazolone ring would show a characteristic N-H stretching vibration, generally in the region of 3100-3500 cm⁻¹. In the solid state, the peak's position and broadness can provide insight into hydrogen bonding. scispace.com N-H bending vibrations would be expected at lower frequencies.
Aromatic Ring Vibrations: The benzene portion of the molecule would give rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. scispace.com C=C stretching vibrations within the aromatic ring usually occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, found between 650-900 cm⁻¹, would be indicative of the substitution pattern on the aromatic ring.
In the solid state, molecules of 2(3H)-Benzothiazolone, 4-nitro- are expected to interact via intermolecular forces, most notably hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can serve as acceptors.
FT-IR spectroscopy is particularly sensitive to these interactions. The formation of hydrogen bonds typically causes the N-H stretching frequency to shift to a lower wavenumber (red shift) and the peak to become broader and more intense. Similarly, the C=O stretching frequency may also shift, providing evidence of its involvement in hydrogen bonding networks. In related nitro-substituted benzothiazole structures, intermolecular interactions such as N–H···S and C–H···O hydrogen bonds have been observed to dictate the crystal packing. nih.gov The study of these spectral shifts under varying conditions (e.g., concentration or temperature) can provide valuable information about the strength and nature of these non-covalent interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. A full NMR analysis, including 1D (¹H and ¹³C) and 2D techniques, would be required to unambiguously confirm the structure of 2(3H)-Benzothiazolone, 4-nitro-.
The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group at position 4 would significantly influence their chemical shifts, causing downfield shifts (to higher ppm values) for adjacent protons.
Amine Proton (N-H): The proton attached to the nitrogen atom would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often found in a downfield region.
The coupling patterns (spin-spin splitting) between the aromatic protons would be key to confirming their relative positions. For instance, adjacent protons would split each other's signals into doublets or doublets of doublets, with the magnitude of the coupling constant (J-value) indicating the through-bond distance.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbon: The C=O carbon of the lactam ring is expected to have the most downfield chemical shift, typically appearing in the range of 160-180 ppm.
Aromatic Carbons: The carbons of the benzene ring would resonate between approximately 110 and 150 ppm. The carbon atom directly attached to the nitro group (C4) would be significantly deshielded. The chemical shifts of the other aromatic carbons would also be influenced by the substituents on the ring.
Bridgehead and Other Carbons: The carbons at the fusion of the two rings (C3a and C7a) would also have characteristic chemical shifts that can be assigned with the help of advanced NMR techniques.
Due to the lack of specific published data for 2(3H)-Benzothiazolone, 4-nitro-, a data table of chemical shifts cannot be provided.
To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, allowing for the mapping of the proton network within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning the signals of the protonated carbons in the aromatic ring.
Without such experimental data, a definitive structural confirmation based on NMR remains theoretical for this specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure of 2(3H)-Benzothiazolone, 4-nitro-. The presence of the benzothiazole core, conjugated with a carbonyl group and substituted with a strong electron-withdrawing nitro group, dictates its unique photophysical behavior.
Determination of Electronic Transitions
The UV-Vis absorption spectrum of 2(3H)-Benzothiazolone, 4-nitro- is characterized by electronic transitions originating from its distinct molecular orbitals. The spectrum is a composite of transitions associated with the aromatic π-system and the non-bonding electrons of the heteroatoms and substituents.
π → π* Transitions: These transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system of the benzothiazole ring. They are typically intense and are expected to appear at lower wavelengths. The extended conjugation in the benzothiazole system contributes to these absorptions.
While fluorescence data for this specific compound is not widely available, related benzothiazole derivatives are known to be fluorescent. nih.gov The emission properties would be linked to the nature of the lowest excited singlet state (S₁). If the lowest excited state is of n,π* character, fluorescence is often weak or non-existent due to efficient intersystem crossing to the triplet state. Conversely, if the lowest excited state is of π,π* character, stronger fluorescence can be expected.
Solvent Effects on Spectral Properties
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of 2(3H)-Benzothiazolone, 4-nitro-, a phenomenon known as solvatochromism. These shifts provide valuable information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. The behavior is influenced by both nonspecific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions. nih.gov
Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, resulting in a shift of the absorption maximum to longer wavelengths (a red shift).
Hypsochromic Shift (Blue Shift): For n → π* transitions, the ground state is often stabilized by hydrogen bonding with protic solvents more than the excited state. This increases the energy gap for the transition, causing a shift to shorter wavelengths (a blue shift).
The table below illustrates the expected spectral shifts in response to varying solvent polarity.
| Solvent | Polarity/Property | Expected Shift for π → π | Expected Shift for n → π |
| Hexane | Non-polar | Reference | Reference |
| Dichloromethane | Polar aprotic | Bathochromic (Red) | Hypsochromic (Blue) |
| Acetonitrile | Polar aprotic | Bathochromic (Red) | Hypsochromic (Blue) |
| Ethanol | Polar protic | Bathochromic (Red) | Hypsochromic (Blue) |
| Water | High polarity, protic | Significant Bathochromic (Red) | Significant Hypsochromic (Blue) |
Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 2(3H)-Benzothiazolone, 4-nitro- through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which is crucial for determining its elemental composition and confirming its identity. Using techniques like Electrospray Ionization (ESI), the compound can be ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with high precision. lcms.czmdpi.com
The elemental composition and calculated exact mass for 2(3H)-Benzothiazolone, 4-nitro- are detailed in the table below.
| Parameter | Value |
| Molecular Formula | C₇H₄N₂O₃S |
| Average Molecular Weight | 196.18 g/mol |
| Monoisotopic (Exact) Mass | 196.0000 u |
| Calculated Exact Mass of [M+H]⁺ | 197.0066 u |
| Calculated Exact Mass of [M-H]⁻ | 194.9928 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity of volatile and thermally stable compounds. For 2(3H)-Benzothiazolone, 4-nitro-, its applicability depends on its thermal stability; some benzothiazole derivatives can be thermally labile. ucdavis.edu A typical GC-MS method would involve vaporizing the sample and separating it on a capillary column (e.g., a non-polar HP-5ms column) before detection by a mass spectrometer. plymouth.ac.uk
Purity Analysis: The purity can be determined by integrating the peak area of the analyte in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.
Degradation Studies: GC-MS is effective for identifying byproducts from thermal or chemical degradation. Common degradation pathways could involve the loss of the nitro group (-NO₂) or cleavage of the thiazolone ring. Electron Ionization (EI) would produce a characteristic fragmentation pattern. Based on the structure, expected fragment ions would include:
[M-NO₂]⁺: Loss of the nitro group.
[M-O-NO]⁺: Loss of a nitro radical and an oxygen atom.
Ions corresponding to the benzothiazole backbone.
Fragment ions characteristic of nitroaromatic compounds. researchgate.net
A hypothetical GC temperature program for analysis is presented below.
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Mode | Splitless |
| Initial Oven Temp | 60°C (hold 2 min) |
| Ramp 1 | 15°C/min to 210°C |
| Ramp 2 | 5°C/min to 300°C (hold 10 min) |
| MS Mode | Full Scan (m/z 50-550) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing 2(3H)-Benzothiazolone, 4-nitro- in complex matrices, such as environmental or biological samples, due to its high sensitivity and selectivity. nih.govamazonaws.com The technique is particularly suited for polar and non-volatile compounds that are not amenable to GC-MS.
A typical LC-MS method involves separation using reverse-phase high-performance liquid chromatography (HPLC) followed by detection with a mass spectrometer, often using an ESI source. nih.gov Sample preparation frequently utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences. nih.govresearchgate.net
Analytical Approach:
Chromatography: A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often acidified with formic acid to promote protonation for positive-ion ESI. usda.gov
Ionization: ESI can be operated in either positive or negative ion mode. Given the compound's structure, both [M+H]⁺ and [M-H]⁻ ions could be formed.
Detection: Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the parent ion (Selected Reaction Monitoring, SRM). usda.gov This allows for quantification even at very low concentrations in complex samples. The high selectivity of MS can often compensate for incomplete chromatographic separation. amazonaws.com LC-MS methods have been successfully developed for various benzothiazoles in municipal wastewater with quantification limits in the ng/L range. nih.gov
X-ray Fluorescence (XRF) Spectrometry in Advanced Binding Studies
X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique primarily used for elemental analysis. Its application in advanced binding studies, particularly for organic molecules like 2(3H)-Benzothiazolone, 4-nitro-(9CI), is an emerging area of research. This method is especially valuable when the binding event involves a metal ion, either as part of a metalloprotein target or as a component of the small molecule-protein complex.
The fundamental principle of XRF involves the excitation of a sample with a primary X-ray source. When an atom within the sample is struck by an X-ray of sufficient energy, an electron from one of its inner orbital shells is ejected. To regain stability, an electron from a higher energy orbital shell fills the vacancy. This transition results in the emission of a secondary X-ray, which is termed a fluorescent X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated, creating a unique elemental fingerprint. The intensity of the fluorescence signal is generally proportional to the concentration of the element in the sample. nih.gov
In the context of binding studies, XRF can be employed to quantify the association of a ligand with a metalloprotein. By monitoring the changes in the metal's XRF signal upon the addition of the ligand, researchers can infer binding stoichiometry and affinity. For instance, if 2(3H)-Benzothiazolone, 4-nitro-(9CI) were to bind to a zinc-containing enzyme, XRF could be used to measure the zinc concentration in the sample before and after the introduction of the compound. Any change in the local environment of the zinc atom due to binding could potentially affect the measured fluorescence, providing insights into the interaction.
Detailed Research Findings
While direct XRF binding studies on 2(3H)-Benzothiazolone, 4-nitro-(9CI) are not extensively reported in publicly available literature, the methodology has been successfully applied to other systems, illustrating its potential. For example, XRF has been used to identify and quantify metalloproteins in complex biological mixtures. numberanalytics.com The technique can be combined with other methods like gel electrophoresis to map the metal content of individual proteins. nih.gov
The application of synchrotron-based X-ray fluorescence microscopy further enhances the capability by allowing for the spatial localization of elements within cells and tissues. This could be particularly useful in understanding the cellular targets of a compound like 2(3H)-Benzothiazolone, 4-nitro-(9CI), should it interact with metalloenzymes or other metal-containing biomolecules.
Hypothetical XRF Binding Data
To illustrate how XRF data might be presented in a binding study, the following tables provide a hypothetical scenario for the interaction of 2(3H)-Benzothiazolone, 4-nitro-(9CI) with a generic metalloprotein.
Table 1: Elemental Composition Analysis by XRF
This table would typically present the elemental composition of the protein and the ligand to establish a baseline.
| Sample | Element | Concentration (ppm) |
| Metalloprotein (Apo) | Zn | 0 |
| Metalloprotein (Holo) | Zn | 100 |
| 2(3H)-Benzothiazolone, 4-nitro-(9CI) | S | 15.8 |
| 2(3H)-Benzothiazolone, 4-nitro-(9CI) | N | 13.7 |
This is a hypothetical data table created for illustrative purposes.
Table 2: XRF Titration Data for Ligand Binding
This table would show the change in the metal's XRF signal as the concentration of the ligand is increased, which can be used to determine the binding affinity.
| [Ligand] (µM) | XRF Intensity (counts per second) |
| 0 | 5000 |
| 1 | 4800 |
| 5 | 4200 |
| 10 | 3500 |
| 20 | 2800 |
| 50 | 2200 |
| 100 | 2100 |
This is a hypothetical data table created for illustrative purposes.
From such data, a binding curve could be plotted to calculate the dissociation constant (Kd), providing a quantitative measure of the binding affinity between 2(3H)-Benzothiazolone, 4-nitro-(9CI) and the metalloprotein.
Computational Chemistry and Theoretical Investigations of 2 3h Benzothiazolone,4 Nitro 9ci
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org The B3LYP functional is a popular hybrid functional frequently employed for such calculations on organic molecules, often in conjunction with a basis set like 6-31G+ (d,p) or 6-311++G(d,p) to achieve reliable results. scirp.orgnih.gov
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized ground state geometry. This process involves calculating the molecular energy at various geometries and finding the structure with the minimum energy. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
For 2(3H)-Benzothiazolone, 4-nitro-(9CI), this optimization would reveal the planarity of the fused ring system and the orientation of the nitro group relative to the benzothiazole (B30560) core. This structural information is fundamental for understanding its chemical behavior.
Table 1: Predicted Optimized Geometrical Parameters (Note: The following table is a representative example of data that would be obtained from a DFT optimization. Specific values for 2(3H)-Benzothiazolone, 4-nitro-(9CI) are not available in the cited literature.)
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Length | C=O | Data not available |
| N-H | Data not available | |
| C-S | Data not available | |
| C-NO₂ | Data not available | |
| Bond Angle | O=C-N | Data not available |
| C-S-C | Data not available |
| Dihedral Angle | C-C-N-O (of nitro group) | Data not available |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In studies of benzothiazole derivatives, the HOMO-LUMO gap is a key calculated parameter. mdpi.comresearchgate.net
For 2(3H)-Benzothiazolone, 4-nitro-(9CI), the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to the unsubstituted parent compound.
Table 2: Frontier Molecular Orbital (FMO) Properties (Note: The following table illustrates the type of data generated from an FMO analysis. Specific values for the target compound are not available in the cited literature.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.
Green: Regions of neutral potential.
For 2(3H)-Benzothiazolone, 4-nitro-(9CI), an MEP map would likely show a high negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as well as the sulfur atom, making them potential sites for interaction with electrophiles. A positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (the N-H group), indicating its acidic nature. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). It is particularly useful for analyzing charge delocalization and hyperconjugative interactions, which contribute to molecular stability.
This analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. scirp.org For 2(3H)-Benzothiazolone, 4-nitro-(9CI), significant delocalization would be expected from the lone pairs of the oxygen, nitrogen, and sulfur atoms into the antibonding orbitals (π*) of the aromatic ring and the carbonyl group. These interactions stabilize the molecule by spreading out electron density.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. scirp.org
These descriptors provide a quantitative measure of a molecule's reactivity:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. A higher electronegativity suggests a better electron acceptor. scirp.org
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. A larger hardness value indicates lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value indicates greater reactivity. scirp.org
Studies on benzothiazole derivatives show that substituents significantly influence these parameters. scirp.org The nitro group in 2(3H)-Benzothiazolone, 4-nitro-(9CI) would be expected to increase its electronegativity and hardness compared to the parent compound.
Table 3: Global Reactivity Descriptors (Note: This table shows representative quantum chemical descriptors. Specific calculated values for the target compound are not available in the cited literature.)
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness (S) | 1/η | Data not available |
Investigation of Non-Linear Optical (NLO) Properties:The NLO response of a molecule is determined by calculating its polarizability (α) and first-order hyperpolarizability (β). The presence of electron-donating (the benzothiazolone moiety) and electron-withdrawing (the nitro group) parts connected by a π-system suggests that 4-nitro-2(3H)-benzothiazolone could have interesting NLO properties. However, quantitative values from computational studies are necessary for a thorough investigation, and such data is not available in the current body of literature. Studies on other benzothiazole derivatives have shown a wide range of hyperpolarizability values depending on the specific substituents.mdpi.com
Calculation of Polarizability and Hyper-polarizability
The calculation of polarizability and hyperpolarizability provides crucial information about the non-linear optical (NLO) properties of a molecule. These properties are determined by the response of the molecule to an external electric field. For 2(3H)-Benzothiazolone, 4-nitro-, these calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). mdpi.comresearchgate.net
DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the electronic and structural properties of the molecule. mdpi.comnih.gov The polarizability (α) describes the linear response of the electron cloud to an electric field, while the first hyperpolarizability (β) describes the quadratic, or second-order, response. Molecules with high hyperpolarizability values exhibit significant NLO activity. mdpi.com
In computational studies of related benzothiazole derivatives, the presence of electron-withdrawing groups, such as the nitro group (-NO2) in the 4-position of 2(3H)-Benzothiazolone, is expected to significantly influence the NLO response. mdpi.comresearchgate.net The nitro group enhances the intramolecular charge transfer, a key factor for a large hyperpolarizability. The theoretical calculation of hyperpolarizability for a similar compound, 2(3H)-benzothiazolone, was reported to be 505.4 Hartree. mdpi.com For the 4-nitro derivative, this value is expected to be considerably higher due to the strong electron-withdrawing nature of the nitro group.
Table 1: Calculated Polarizability and Hyperpolarizability Data for Representative Benzothiazole Derivatives
| Compound | Method/Basis Set | Isotropic Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |
| 2(3H)-Benzothiazolone | DFT/B3LYP | Value not available | 505.4 mdpi.com |
| Substituted Benzothiazole 1 | DFT/B3LYP | Value not available | 153.51 mdpi.com |
| Substituted Benzothiazole 2 | DFT/B3LYP | Value not available | 3825.91 mdpi.com |
Molecular Dynamics and Simulation Studies
Conformational Analysis and Tautomerism (e.g., Keto-enol)
Computational studies are essential for analyzing the conformational landscape and tautomeric equilibria of molecules like 2(3H)-Benzothiazolone, 4-nitro-. The compound can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms.
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is a critical aspect of the molecule's reactivity and biological function. orientjchem.org DFT calculations are employed to determine the relative stabilities of these tautomers in both the gas phase and in different solvents. nih.govorientjchem.org Theoretical studies on similar benzothiazoline (B1199338) derivatives have shown that the thione (analogous to the keto form) is generally more stable than the thiol (enol) form. nih.govresearchgate.netccsenet.org For 2(3H)-Benzothiazolone, the keto form is typically the predominant and more stable tautomer. The energy barrier for the conversion between tautomers can also be calculated, indicating the likelihood of their coexistence under specific conditions. researchgate.netccsenet.org The presence of the nitro group can influence the electronic distribution and, consequently, the stability of the tautomers.
Conformational Analysis: For related, more flexible benzothiazole derivatives, conformational analysis is performed by systematically rotating dihedral angles to identify the most stable conformers. mdpi.comresearchgate.net While the core benzothiazolone ring is rigid, substituents could introduce conformational flexibility. Computational scans of the potential energy surface help in identifying the global and local energy minima, corresponding to the most stable conformations.
Dimerization and Self-Association Studies
The study of dimerization and self-association is crucial for understanding the behavior of the compound in the solid state and in solution. These intermolecular interactions are driven by non-covalent forces such as hydrogen bonds and π-π stacking. nih.govmdpi.com
Computational methods, particularly DFT, can be used to model the dimers of 2(3H)-Benzothiazolone, 4-nitro-. The calculations focus on identifying the most stable dimer configurations and quantifying the interaction energies. scielo.org.mxrsc.org For instance, the N-H group of the lactam ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of stable hydrogen-bonded dimers. nih.gov Furthermore, the aromatic rings provide a basis for π-π stacking interactions, which also contribute to the stability of the self-associated structures. mdpi.com The nitro group can influence these interactions through its electronic effects. Theoretical analysis of these non-covalent interactions provides insights into the crystal packing and supramolecular assembly of the compound. scielo.org.mx
Structure-Activity Relationship (SAR) through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) for Analog Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For 2(3H)-Benzothiazolone, 4-nitro-, QSAR models can be developed to predict the activity of its analogs, guiding the design of new, more potent compounds. nih.govnih.govirb.hrmdpi.comnih.gov
The development of a QSAR model involves several steps:
Data Set Collection: A series of analogs with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., constitutional, topological, physicochemical, quantum-chemical) are calculated for each analog. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously validated using internal and external validation techniques. mdpi.com
For nitroaromatic and benzothiazole compounds, QSAR studies have successfully identified key descriptors that influence their biological activities, such as toxicity or enzyme inhibition. nih.govmdpi.comresearchgate.net These descriptors often include hydrophobicity (logP), electronic parameters (like HOMO and LUMO energies), and steric properties. nih.gov Such models can be used to screen virtual libraries of novel 4-nitro-2-benzothiazolone analogs to prioritize them for synthesis and experimental testing.
Molecular Docking and Ligand-Target Interactions (e.g., Enzyme Active Sites, Protein Binding)
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. researchgate.net This technique is widely applied to benzothiazole derivatives to understand their mechanism of action at a molecular level. mdpi.comnih.govresearchgate.netnih.gov
In a typical molecular docking study for 2(3H)-Benzothiazolone, 4-nitro-, the 3D structure of the compound is placed into the binding site of a target protein. A scoring function is then used to estimate the binding free energy and rank the different binding poses. The results provide detailed insights into the intermolecular interactions, such as:
Hydrogen Bonds: The N-H and C=O groups of the benzothiazolone ring, as well as the nitro group, can form hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The benzene (B151609) ring of the molecule can engage in hydrophobic interactions with nonpolar residues.
Electrostatic Interactions: The polar nature of the nitro and carbonyl groups can lead to favorable electrostatic interactions. researchgate.net
Molecular docking studies on related nitro-substituted and benzothiazole compounds have revealed their potential to bind to various enzymes, highlighting the importance of specific functional groups for efficient binding. researchgate.netresearchgate.netnih.govnih.govnih.govembopress.org These computational insights are invaluable for the rational design of more effective and selective inhibitors based on the 2(3H)-Benzothiazolone, 4-nitro- scaffold.
Reactivity and Reaction Mechanism Studies of 2 3h Benzothiazolone,4 Nitro 9ci
Electrophilic and Nucleophilic Substitution Reactions
The electron-deficient nature of the aromatic ring in 4-nitro-2(3H)-benzothiazolone makes it susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored.
Nucleophilic Aromatic Substitution Mechanisms Involving the Nitro Group
Nucleophilic aromatic substitution (SNAr) is a key reaction for nitroaromatic compounds. wikipedia.org In this two-step process, a nucleophile adds to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.org For SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex. wikipedia.orglibretexts.org
In the context of 4-nitro-2(3H)-benzothiazolone, the nitro group at the C4 position activates the benzothiazole (B30560) ring for nucleophilic attack. While specific studies on SNAr reactions directly involving the nitro group as a leaving group on this particular molecule are not extensively detailed in the provided results, the principles of SNAr are well-established. For instance, in related nitro-substituted benzothiazole derivatives, nucleophilic substitution reactions have been successfully carried out. rjptonline.org For example, the chlorine atom in 2-amino-4-chloro-5-nitro-benzothiazole can be replaced by anilines in the presence of DMF. rjptonline.org
Influence of Substituents and Reaction Conditions on Reactivity
The reactivity of the benzothiazole ring system is highly dependent on the nature and position of its substituents. Electron-withdrawing groups, like the nitro group, generally increase the susceptibility of the aromatic ring to nucleophilic attack. Conversely, electron-donating groups would be expected to decrease this reactivity.
The reaction conditions also play a critical role. The choice of solvent and base can significantly affect the yield and outcome of nucleophilic substitution reactions. For instance, in the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, the use of a weaker base like triethylamine (B128534) in DMF was found to be optimal, whereas stronger bases led to the formation of tarry byproducts. mdpi.com
Table 1: Effect of Base and Solvent on a Related Nucleophilic Substitution Reaction mdpi.com
| Base / Solvent System | Yield (%) | Observations |
| MeONa / MeOH | 41 | Product precipitated after mixing with an exothermic effect. |
| DBU / DMF | < 5 | Significant formation of tarry products. |
| K2CO3 / DMSO | 67 | Moderate yield after 7 hours. |
| Cs2CO3 / DMSO | 53 | Faster reaction but lower yield than K2CO3. |
| Et3N / DMF | Good | Optimal condition for the formation of the target product. |
This table illustrates the influence of reaction conditions on the synthesis of a related nitroaryl triazole, highlighting the importance of optimizing these parameters for desired outcomes.
Redox Chemistry of the Nitro Group
The nitro group of 2(3H)-Benzothiazolone, 4-nitro- is a key site for redox reactions, particularly reduction.
Electroanalytical Investigations of Nitro Reduction Mechanisms
The electrochemical reduction of nitroaromatic compounds has been a subject of significant study. researchgate.netnih.gov Generally, the electroreduction of a nitro group can proceed through a series of steps, often involving the formation of a nitroso derivative as an intermediate. researchgate.net The stability of these intermediates can vary depending on the molecular structure and reaction conditions. researchgate.net
For instance, electroanalytical studies on nitrophenothiazines, which share structural similarities with benzothiazoles, have shown that the electrochemical reactivity of nitro groups can differ based on their position on the aromatic nucleus. researchgate.net The electron-donating character of the heterocyclic system can influence the reduction potential, making it more negative compared to simple aromatic nitro compounds due to increased electron density at the nitro group. researchgate.net While specific electroanalytical data for 4-nitro-2(3H)-benzothiazolone is not available in the provided results, the reduction of o-nitrothiocyanobenzene has been shown to lead to the formation of benzothiazole derivatives, indicating the feasibility of such electrochemical transformations within this class of compounds. documentsdelivered.com
Enzymatic Reduction Mimicry and Activation Pathways
The reduction of nitroaromatic compounds is also a critical activation step for many prodrugs and is often carried out by nitroreductase enzymes. researchgate.net These enzymes typically use flavins and NAD(P)H as cofactors to reduce the nitro group to a nitroso, hydroxylamine (B1172632), or amine functionality. researchgate.netresearchgate.net The hydroxylamine intermediate is often a key cytotoxic species. nih.gov
Research has focused on mimicking this enzymatic reduction. For example, it has been demonstrated that 3-nitrotyrosine (B3424624) can be enzymatically reduced to a nitro anion radical, which then reacts with molecular oxygen to generate superoxide, thereby promoting oxidative stress. nih.gov This suggests that nitroaromatic compounds, once reduced, can participate in redox cycling. nih.gov While specific studies on the enzymatic reduction of 4-nitro-2(3H)-benzothiazolone are not detailed, the general principles of nitroreductase activity on nitroaromatic substrates are well-established. researchgate.netresearchgate.net
Hydrolysis and Degradation Pathways
The hydrolysis and degradation of 2(3H)-Benzothiazolone, 4-nitro-(9CI) are expected to involve reactions of both the benzothiazolone ring and the nitroaromatic system. The presence of the nitro group significantly influences the electron density of the aromatic ring, which in turn affects the stability and reactivity of the molecule.
Under alkaline conditions, nitroaromatic compounds can undergo hydrolysis. For instance, the alkaline hydrolysis of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) has been studied, suggesting the formation of Meisenheimer complexes as intermediates. acs.org In some cases, hydrolysis of nitroaromatic compounds can lead to hydroxylation of the benzene (B151609) ring. okstate.edu The hygroscopic nature of some highly nitrated aromatic compounds can also lead to hydrolysis, resulting in the formation of nitrophenols. nih.gov
The benzothiazole ring itself can be subject to degradation. Studies on the biodegradation of benzothiazoles have shown that the degradation pathways often converge to 2-hydroxybenzothiazole (B105590) (which exists in tautomeric equilibrium with 2(3H)-benzothiazolone). nih.govnih.gov For instance, Rhodococcus species have been shown to degrade benzothiazole to 2-hydroxybenzothiazole, which is then further transformed. nih.govnih.gov The hydrolysis of certain substituted benzothiazolium salts at pH 8 has been observed to result in the formation of 2-styrylbenzothiazole (B224385) and corresponding alcohols, indicating cleavage of a substituent at the nitrogen atom. chemicalpapers.com
The degradation of benzothiazole has also been achieved using advanced oxidation processes, such as ozonation in the presence of activated carbon. nih.gov The degradation rate is influenced by factors like pH and the presence of radical scavengers. nih.gov
While specific degradation products of 2(3H)-Benzothiazolone, 4-nitro-(9CI) are not detailed in the available literature, based on the reactivity of related structures, potential degradation pathways could involve:
Hydrolytic cleavage of the amide bond in the thiazolone ring, leading to the opening of the heterocyclic ring.
Nucleophilic aromatic substitution of the nitro group, although this is generally less common than reduction.
Reduction of the nitro group under certain environmental conditions, potentially leading to the corresponding amino derivative.
Ring opening of the benzothiazole nucleus through oxidative or hydrolytic pathways.
A summary of potential hydrolysis and degradation reactions based on related compounds is presented in Table 1.
Table 1: Potential Hydrolysis and Degradation Reactions
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Alkaline Hydrolysis | Strong aqueous base (e.g., NaOH, KOH) | Ring-opened products, nitrophenols |
| Biodegradation | Microbial cultures (e.g., Rhodococcus sp.) | 2-Hydroxybenzothiazole derivatives, ring-opened metabolites |
| Advanced Oxidation | O3/Activated Carbon | Oxidized and fragmented products |
Catalytic Transformations Involving the 2(3H)-Benzothiazolone, 4-nitro-(9CI) Moiety
Catalytic transformations of 2(3H)-Benzothiazolone, 4-nitro-(9CI) would primarily involve the reactive nitro group and the benzothiazole core.
The most prominent catalytic reaction for aromatic nitro compounds is their reduction to the corresponding anilines. wikipedia.orgnumberanalytics.com This transformation is of significant industrial importance and can be achieved using a variety of catalytic systems. Common methods include catalytic hydrogenation with catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgrsc.org Other reducing agents like iron in acidic media or sodium hydrosulfite are also effective. wikipedia.org The reduction proceeds through nitroso and hydroxylamine intermediates. numberanalytics.com Under controlled conditions, the reaction can be stopped at the hydroxylamine stage. mdpi.com
The benzothiazole moiety can also participate in various catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions are used to introduce substituents onto the benzothiazole ring. mdpi.com Copper-catalyzed reactions have also been employed for the synthesis and functionalization of benzothiazole derivatives. mdpi.com
Given these general reactivities, catalytic transformations of 2(3H)-Benzothiazolone, 4-nitro-(9CI) could include:
Catalytic reduction of the nitro group: This would yield 4-amino-2(3H)-benzothiazolone, a potentially useful intermediate for further chemical synthesis. A variety of catalysts can be employed for this purpose.
Catalytic functionalization of the benzothiazole ring: Reactions such as C-H activation or cross-coupling could be used to introduce additional functional groups, although the presence of the nitro group would influence the reaction's regioselectivity and efficiency.
Table 2 summarizes potential catalytic transformations for the 2(3H)-Benzothiazolone, 4-nitro-(9CI) molecule based on known reactions of its constituent parts.
Table 2: Potential Catalytic Transformations
| Transformation | Catalyst | Reagents | Potential Product |
|---|---|---|---|
| Nitro Group Reduction | Pd/C, PtO2, Raney Ni | H2 gas | 4-Amino-2(3H)-benzothiazolone |
| Nitro Group Reduction | Fe | Acidic medium (e.g., HCl) | 4-Amino-2(3H)-benzothiazolone |
| C-H Functionalization | Pd or Rh catalysts | Various coupling partners | Substituted 4-nitro-2(3H)-benzothiazolone derivatives |
Advanced Research Applications of 2 3h Benzothiazolone,4 Nitro 9ci and Its Derivatives
Exploration in Medicinal Chemistry Research (Mechanism-Oriented)
The core of the research into 4-nitro-2(3H)-benzothiazolone and its analogs lies in elucidating their mechanisms of action. By modifying the core structure, chemists have been able to modulate the compounds' interactions with various biological targets, leading to a deeper understanding of their potential in several key areas of therapeutic interest.
Modulators of Enzyme Activity (e.g., hMAO-B, MurB, HIV-1 Protease)
Derivatives of the benzothiazolone scaffold have shown significant potential as modulators of various enzymes critical in disease pathways. For instance, certain benzothiazole-based compounds have been investigated for their ability to inhibit human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders. Although direct studies on 4-nitro-2(3H)-benzothiazolone are limited in this context, the broader class of benzothiazolones has been a source of inhibitor scaffolds.
In the realm of infectious diseases, related scaffolds have been explored for their inhibitory action against bacterial enzymes. One such target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Inhibition of MurB represents a promising strategy for developing new antibacterial agents. Furthermore, the benzothiazole (B30560) nucleus has been incorporated into molecules designed to inhibit HIV-1 protease, an enzyme essential for the replication of the human immunodeficiency virus.
Investigation of Molecular Targets and Binding Affinities
Understanding the specific molecular targets and the strength of the interactions (binding affinities) is fundamental to drug discovery. Research on benzothiazolone derivatives often involves computational and experimental methods to identify these targets. Molecular docking studies, for example, are used to predict how these compounds might bind to the active site of an enzyme or a receptor. These computational models help to rationalize observed biological activities and guide the synthesis of more potent and selective analogs. The nitro group at the 4-position of the benzothiazolone ring can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific biological targets through various non-covalent interactions.
Structure-Based Design of Bioactive Scaffolds
The 2(3H)-benzothiazolone ring system is considered a "privileged scaffold" in medicinal chemistry. This means that it can serve as a versatile template for the design of ligands for a diverse range of biological targets. The structure of 4-nitro-2(3H)-benzothiazolone provides a rigid framework with specific points for chemical modification. Researchers can systematically alter different parts of the molecule—such as adding substituents to the benzene (B151609) ring or modifying the heterocyclic portion—to create libraries of new compounds. This structure-based approach allows for the fine-tuning of biological activity and the development of highly specific bioactive agents. The ultimate goal is to design novel scaffolds that retain the desired biological activity while optimizing other properties, such as selectivity and metabolic stability.
Anti-inflammatory Mechanism Studies (e.g., COX-2 inhibition)
Inflammation is a key pathological feature of many chronic diseases. One of the primary targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. Several studies have demonstrated that compounds incorporating the benzothiazole/benzothiazolone scaffold exhibit significant anti-inflammatory properties, with some showing selective inhibition of COX-2 over the constitutive COX-1 isoform. This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The mechanism often involves the molecule fitting into the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Table 1: COX-2 Inhibition by Benzothiazolone Derivatives
| Compound Class | Example Substituents | Target Enzyme | Observed Effect |
| Benzothiazolone Analogs | Varied aryl and alkyl groups | COX-2 | Selective inhibition, reduction of pro-inflammatory mediators |
Anti-infective Mechanism Studies (e.g., Antibacterial, Antitubercular, Antifungal, Antiparasitic)
The benzothiazolone core is a prominent feature in the development of novel anti-infective agents. The mechanism of action varies depending on the specific derivative and the target organism.
Antibacterial: Benzothiazolone derivatives have been shown to possess broad-spectrum antibacterial activity. Their mechanisms can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication.
Antitubercular: Several benzothiazole-containing compounds have been evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these compounds have been found to inhibit specific enzymes in the bacterium that are essential for its survival.
Antifungal: The antifungal potential of benzothiazolones has also been explored. These compounds can disrupt the fungal cell membrane or inhibit enzymes that are unique to fungi, such as lanosterol (B1674476) 14α-demethylase.
Antiparasitic: Research has extended to the evaluation of benzothiazole derivatives against various parasites. The mechanisms are often specific to the parasite's unique biology, targeting enzymes or pathways that are not present in the human host.
Table 2: Anti-infective Profile of Benzothiazolone Scaffolds
| Activity | Target Organism/Class | Potential Mechanism of Action |
| Antibacterial | Gram-positive & Gram-negative bacteria | Inhibition of cell wall synthesis, enzyme inhibition |
| Antitubercular | Mycobacterium tuberculosis | Inhibition of essential mycobacterial enzymes |
| Antifungal | Various fungal species | Disruption of cell membrane integrity, enzyme inhibition |
| Antiparasitic | Various parasites | Targeting of parasite-specific biological pathways |
Anticancer Mechanism Studies (e.g., Inhibition of Cell Proliferation, Microtubule Modulation, Apoptosis Induction, Cell Cycle Arrest)
The development of novel anticancer agents is a major focus of medicinal chemistry, and the benzothiazolone scaffold has emerged as a promising platform. Derivatives have been shown to exert their anticancer effects through multiple mechanisms:
Inhibition of Cell Proliferation: Many benzothiazolone-based compounds have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.
Microtubule Modulation: Some derivatives function as microtubule-targeting agents. They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the mitotic spindle and lead to cell cycle arrest and apoptosis.
Apoptosis Induction: A key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Benzothiazolone derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways, including the activation of caspases.
Cell Cycle Arrest: These compounds can also cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase. This prevents the cells from dividing and proliferating.
Table 3: Anticancer Mechanisms of Benzothiazolone Derivatives
| Mechanism | Description | Consequence for Cancer Cells |
| Inhibition of Cell Proliferation | Halting the growth and division of cancer cells | Prevents tumor growth |
| Microtubule Modulation | Interference with the dynamics of the cellular cytoskeleton | Disruption of mitosis, leading to cell death |
| Apoptosis Induction | Activation of programmed cell death pathways | Elimination of malignant cells |
| Cell Cycle Arrest | Stopping the progression of the cell cycle at specific checkpoints | Prevention of cell division |
Applications in Materials Science and Photophysics
The distinct photophysical properties of the nitrobenzothiazole core make it a candidate for advanced materials where interaction with light is a key function.
Nitrobenzothiazole chromophores and their precursors are recognized as fundamental building blocks for non-linear optical (NLO) materials. researchgate.net These materials are essential in modern technologies such as optical information processing, telecommunications, and optical sensing. researchgate.net The NLO response of these organic molecules is derived from their specific molecular structure, which typically involves an electron-donating group and an electron-accepting group connected by a π-conjugated system. The nitro group on the benzothiazole ring acts as a strong electron-withdrawing group, which can significantly enhance the molecular hyperpolarizability required for NLO effects.
Benzothiazole derivatives are a privileged scaffold in the development of agents for neurological research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Researchers have designed and synthesized novel benzothiazole-based molecules as multitarget-directed ligands (MTDLs) that can interact with multiple biological targets involved in the disease's progression. nih.gov This approach is considered a more promising therapeutic strategy than the traditional "one-target, one-molecule" paradigm. nih.gov
These ligands are engineered to bind to key enzymes and receptors implicated in Alzheimer's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov The benzothiazole core serves as a versatile foundation for adding pharmacophores that confer high binding affinity and selectivity. For instance, specific derivatives have demonstrated potent inhibitory activity, which is crucial for developing new lead structures for multi-targeting drugs against Alzheimer's. nih.gov
Table 1: Bioactivity of Selected Benzothiazole Derivatives for Neurological Targets This table is generated based on data for benzothiazole derivatives and may not represent the specific compound 2(3H)-Benzothiazolone,4-nitro-(9CI).
| Compound | Target Receptor/Enzyme | Bioactivity Measurement | Value | Reference |
|---|---|---|---|---|
| Compound 4b | Histamine H3 Receptor (H3R) | Ki | 0.012 µM | nih.gov |
| Compound 3s | Histamine H3 Receptor (H3R) | Ki | 0.036 µM | nih.gov |
| Compound 3s | Acetylcholinesterase (AChE) | IC50 | 6.7 µM | nih.gov |
| Compound 3s | Butyrylcholinesterase (BuChE) | IC50 | 2.35 µM | nih.gov |
| Compound 3s | Monoamine Oxidase B (MAO-B) | IC50 | 1.6 µM | nih.gov |
While information specifically on 4-nitro-2(3H)-benzothiazolone is limited, the closely related class of benzotriazole (B28993) derivatives is widely used as high-performance UV stabilizers and antioxidants for polymeric materials. nih.govresearchgate.netnih.gov These additives are crucial for enhancing the durability and lifespan of plastics by protecting them from degradation induced by UV light. researchgate.netnih.gov Benzotriazole UV stabilizers (BUVSs) function by absorbing harmful UV-A and UV-B radiation and dissipating the energy as heat, thus preventing the photo-oxidation that leads to yellowing and embrittlement of the polymer matrix. nih.gov Given the structural similarity and shared UV-absorbing chromophore, the benzothiazolone scaffold represents a potential area for research in polymer stabilization.
Role as Chemical Intermediates in Fine Chemical Synthesis
The 4-nitro-2(3H)-benzothiazolone structure is a valuable intermediate, providing a reactive scaffold for the construction of more complex, high-value molecules used in agriculture and other sectors of the chemical industry.
The benzothiazole scaffold is an important structural motif in the discovery of new agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govnih.gov The development of new agents is critical for managing plant diseases, pests, and weeds. nih.gov Research has shown that the introduction of specific substituents onto the benzothiazole ring can significantly influence biological activity. nih.gov Notably, the presence of strong electron-withdrawing groups, such as a nitro group, has been found to enhance the antibacterial and fungicidal properties of these compounds. nih.gov This makes nitrobenzothiazole derivatives, and by extension their precursors like 4-nitro-2(3H)-benzothiazolone, valuable starting points for the synthesis of novel and effective crop protection agents. nih.gov
Table 2: Examples of Commercial Agrochemicals with a Benzothiazole Scaffold This table lists commercial products containing the broader benzothiazole structure.
| Agrochemical | Type | Target/Mechanism of Action | Reference |
|---|---|---|---|
| Bentaluron | Fungicide | Urea (B33335) Fungicide | agropages.com |
| Benthiavalicarb | Fungicide | Carbamate Fungicide | agropages.com |
| Probenazole | Fungicide | Induces plant defense responses | agropages.com |
| Mefenacet | Herbicide | Inhibitor of cell generation and division | nih.gov |
Nitro-substituted benzothiazoles serve as key intermediates in multi-step organic synthesis to create novel molecules with specific functional properties. For example, a common synthetic route involves the reaction of a substituted nitro-aniline with potassium thiocyanate, followed by cyclization to form the 2-aminobenzothiazole (B30445) core. researchgate.net Specifically, 2-amino-4-chloro-5-nitro-benzothiazole can be synthesized from 3-chloro-4-nitro-aniline. researchgate.net This intermediate can then undergo further reactions, such as condensation with various benzoyl chlorides, to produce a library of new benzamide (B126) derivatives. researchgate.net These complex molecules have been synthesized and subsequently screened for potential applications, such as new antibacterial agents against resistant strains like Pseudomonas aeruginosa. researchgate.net This highlights the role of the nitrobenzothiazole core as a foundational element for building molecular complexity and discovering new bioactive compounds. researchgate.net
Environmental and Biodegradation Research
Occurrence and Distribution in Environmental Matrices
Direct data on the presence and concentration of 2(3H)-Benzothiazolone, 4-nitro- (9CI) in environmental compartments such as water, soil, or air are not readily found in current research. However, the broader class of benzothiazoles, to which this compound belongs, has been detected in various environmental matrices. Benzothiazoles are recognized as emerging contaminants due to their widespread use in industrial processes and consumer products. nih.gov
Studies have reported the presence of other benzothiazole derivatives in municipal wastewater, indicating that these compounds can enter the environment through sewage systems. nih.gov The general class of nitroaromatic compounds, characterized by the presence of a nitro group on an aromatic ring, also shows widespread environmental distribution, often originating from industrial effluents and agricultural runoff. nih.gov Given these precedents, it is plausible that 2(3H)-Benzothiazolone, 4-nitro- (9CI), if used in significant quantities, could be found in similar environmental settings.
Table 1: Potential Environmental Matrices for 2(3H)-Benzothiazolone, 4-nitro- (9CI) Based on Related Compounds
| Environmental Matrix | Potential for Occurrence | Rationale |
| Industrial Wastewater | High | Potential use in industrial synthesis. nih.gov |
| Municipal Wastewater | Moderate to High | Discharge from households and industries. nih.gov |
| Surface Water | Moderate | Effluent discharge from treatment plants. |
| Sediments | Moderate | Sorption from the water column. |
| Soil | Low to Moderate | Sludge application or industrial contamination. |
This table is predictive and based on the behavior of structurally similar compounds. Specific data for 2(3H)-Benzothiazolone, 4-nitro- (9CI) is not available.
Pathways of Chemical and Biological Degradation
The degradation of 2(3H)-Benzothiazolone, 4-nitro- (9CI) in the environment would likely involve both chemical and biological processes, targeting the benzothiazolone core and the nitro substituent.
Chemical Degradation: Abiotic degradation processes such as photolysis could play a role, particularly in sunlit surface waters. The nitro group can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to photodegradation.
Biological Degradation: The biodegradation of benzothiazoles has been studied, with research indicating that the degradation pathways often converge on the formation of 2-hydroxybenzothiazole (B105590) (OBT). nih.govasm.orgosti.gov For 2(3H)-Benzothiazolone, 4-nitro- (9CI), a plausible initial step in its biological degradation would be the reduction of the nitro group. The biodegradation of nitroaromatic compounds is a well-documented process, often initiated by nitroreductase enzymes under both aerobic and anaerobic conditions. medcraveonline.com This enzymatic reduction would convert the nitro group to a nitroso, hydroxylamino, and ultimately an amino group.
Following the reduction of the nitro group, the benzothiazolone ring itself would likely undergo degradation. Microbial degradation of the benzothiazole ring often proceeds through hydroxylation, followed by ring cleavage. nih.govresearchgate.net
Formation and Fate of Transformation Products
The degradation of 2(3H)-Benzothiazolone, 4-nitro- (9CI) would lead to the formation of various transformation products, the nature of which would depend on the specific degradation pathway.
Based on the predicted degradation pathways, potential transformation products could include:
Amino-2(3H)-benzothiazolone: Formed through the complete reduction of the nitro group. This product would have significantly different chemical properties, including increased water solubility and altered toxicity.
Hydroxylated nitro-benzothiazolones: If hydroxylation of the aromatic ring occurs before the reduction of the nitro group.
Ring-opened products: Resulting from the cleavage of the benzothiazole ring structure. These would likely be more biodegradable aliphatic compounds.
The ultimate fate of these transformation products would depend on their own persistence and biodegradability. Some transformation products may be more mobile or toxic than the parent compound, while others may be readily mineralized to carbon dioxide, water, and inorganic nitrogen.
Table 2: Predicted Transformation Products of 2(3H)-Benzothiazolone, 4-nitro- (9CI)
| Predicted Transformation Product | Formation Pathway | Potential Environmental Significance |
| 4-Amino-2(3H)-benzothiazolone | Reduction of the nitro group | Altered toxicity and mobility |
| Hydroxylated 4-nitro-2(3H)-benzothiazolone | Hydroxylation of the aromatic ring | Intermediate in further degradation |
| Ring-cleavage products (e.g., diacids) | Cleavage of the benzothiazolone ring | Likely more biodegradable |
This table is speculative and based on known degradation pathways of related compounds. Specific transformation products for 2(3H)-Benzothiazolone, 4-nitro- (9CI) have not been experimentally identified.
Microbial Biotransformation Mechanisms
The biotransformation of complex organic molecules is a key function of microbial communities in the environment. medcraveonline.cominflibnet.ac.infrontiersin.org For 2(3H)-Benzothiazolone, 4-nitro- (9CI), several microbial mechanisms could be involved in its breakdown.
Microorganisms from the genus Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including benzothiazoles. nih.govasm.orgosti.govnih.gov Studies on Rhodococcus species have elucidated that the initial steps in benzothiazole degradation often involve hydroxylation of the benzene ring. nih.govresearchgate.net
The biotransformation of the nitro group is another critical aspect. A variety of bacteria possess nitroreductase enzymes that can reduce the nitro group of aromatic compounds. This reduction is often the initial step in making the compound more amenable to further degradation. nih.gov The process can occur under both aerobic and anaerobic conditions and is a common strategy for the detoxification and metabolism of nitroaromatics.
Therefore, it is hypothesized that the microbial biotransformation of 2(3H)-Benzothiazolone, 4-nitro- (9CI) would involve a consortium of microorganisms. Some species might be responsible for the initial reduction of the nitro group, while others, potentially including Rhodococcus strains, could then degrade the resulting amino-benzothiazolone or the intact benzothiazolone ring.
Future Perspectives and Emerging Research Directions for 2 3h Benzothiazolone,4 Nitro 9ci
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The synthesis of benzothiazole (B30560) derivatives is an area of continuous exploration, with a growing emphasis on green chemistry and efficiency. researchgate.netorganic-chemistry.orgnih.gov Future research into the synthesis of 2(3H)-Benzothiazolone, 4-nitro- will likely focus on developing methods that are not only high-yielding but also environmentally benign and highly selective.
Current synthetic strategies often involve multi-step processes that may utilize harsh reagents. Emerging research directions aim to overcome these limitations. For instance, visible-light-mediated synthesis, which uses light as a clean reagent, has shown promise for constructing benzothiazole rings. organic-chemistry.org One study demonstrated a method using an in situ-generated disulfide as a photosensitizer, eliminating the need for external and often expensive metal-based photosensitizers. organic-chemistry.org This approach, which utilizes resources like water, oxygen, and visible light, could be adapted for the nitration and cyclization to form 4-nitro-2(3H)-benzothiazolone.
Another promising avenue is the use of novel catalytic systems. Ruthenium-catalyzed preparations from N-arylthiourea precursors have been explored for benzothiazole synthesis, and computational studies are helping to elucidate the reaction mechanisms and improve catalyst design for better selectivity and yield. researchgate.net Similarly, electrochemical methods that enable intramolecular C-S bond formation without external oxidants represent a sustainable alternative. researchgate.net The development of solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663), could also facilitate easier product purification and catalyst recycling under solvent-free conditions. nih.gov
Future synthetic strategies will likely target a one-pot synthesis from simple, readily available starting materials, minimizing waste and energy consumption. The table below outlines potential sustainable approaches for the synthesis of the target compound.
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Visible-Light Photocatalysis | Use of light as a reagent; potential for in situ catalyst generation. | Reduced waste, energy efficiency, use of renewable resources. | Adapting methods for selective nitration and cyclization. |
| Electrochemical Synthesis | Avoidance of external chemical oxidants. | High atom economy, mild reaction conditions. | Optimizing electrode materials and reaction conditions. |
| Novel Catalytic Systems | Exploration of ruthenium, palladium, or other transition metal catalysts. researchgate.net | High selectivity, lower reaction temperatures. | Catalyst design for improved turnover and functional group tolerance. |
| Solid-Supported Catalysis | Heterogeneous catalysts for ease of separation and reuse. nih.gov | Simplified workup, catalyst recyclability, continuous flow processes. | Development of robust and highly active supported catalysts. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the novel synthetic routes discussed above, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques are poised to play a pivotal role in achieving this through real-time, in situ monitoring. numberanalytics.commdpi.com
Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels to track the consumption of reactants and the formation of products as the reaction progresses. numberanalytics.comsemanticscholar.org Raman spectroscopy, for example, is highly sensitive to molecular structure changes and can monitor reaction kinetics and mechanisms in real-time. numberanalytics.commdpi.com Fluorescence spectroscopy is another powerful tool, especially for tracking the formation of fluorescent intermediates or products. mdpi.com
The application of these techniques, often grouped under the umbrella of Process Analytical Technology (PAT), allows for dynamic optimization of reaction parameters like temperature, pressure, and reagent addition rates. This leads to improved yields, higher purity, and enhanced safety. numberanalytics.com For the synthesis of 2(3H)-Benzothiazolone, 4-nitro-, in situ monitoring could be crucial for controlling the regioselectivity of the nitration step and for understanding the cyclization mechanism.
| Spectroscopic Technique | Principle of Operation | Application in Synthesis Monitoring |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. numberanalytics.com | Tracks changes in functional groups, monitoring reactant consumption and product formation. numberanalytics.commdpi.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. numberanalytics.com | Provides detailed information on molecular structure, kinetics, and reaction mechanisms. numberanalytics.commdpi.com |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. numberanalytics.com | Offers detailed structural and dynamic information of the reaction mixture. numberanalytics.com |
| Fluorescence Spectroscopy | Measures fluorescence from a sample following excitation. mdpi.com | Monitors the formation of fluorescent species, useful for tracking specific intermediates or products. mdpi.com |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like support vector machines (SVM) and random forests (RF), can predict the biological activity or material properties of new benzothiazole derivatives based on their structural features. nih.govnih.gov For instance, researchers have successfully used QSAR to predict the mutagenicity of nitroaromatic compounds, a relevant consideration for the target molecule. nih.govscilit.com Such models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govresearchgate.net
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Develops predictive models linking molecular structure to properties (e.g., biological activity, toxicity). nih.govnih.gov | Prioritizes the synthesis of high-potential derivatives; reduces the need for extensive initial screening. |
| Property Prediction | Predicts physicochemical properties like solubility, acidity, and reaction parameters. specialchem.com | Guides the design of molecules with optimal properties for specific applications. |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. | Creates innovative benzothiazolone scaffolds that may not be conceived through traditional methods. |
| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions under various conditions. | Optimizes synthetic routes computationally before performing lab experiments. |
Elucidation of Complex Reaction Mechanisms at the Molecular Level
A fundamental understanding of reaction mechanisms is critical for controlling reaction outcomes and designing more efficient synthetic processes. While experimental studies provide valuable data, computational chemistry, particularly using Density Functional Theory (DFT), offers a molecular-level view of reaction pathways. researchgate.netrsc.org
For the synthesis of 2(3H)-Benzothiazolone, 4-nitro-, computational studies can be employed to investigate several key steps. For example, DFT calculations can model the nitration of the benzothiazole precursor to determine the factors that govern the position of the nitro group. Such studies can also elucidate the mechanism of the cyclization reaction, identifying transition states and intermediates. nih.gov
Researchers have used DFT to investigate the Ru-mediated synthesis of benzothiazoles, proposing a modified mechanistic scheme and identifying the rate-determining step. researchgate.net Similar computational studies could be applied to the various potential synthetic routes for 4-nitro-2(3H)-benzothiazolone to compare their feasibility and identify potential bottlenecks. This knowledge can guide the rational design of catalysts and the optimization of reaction conditions to favor the desired product.
Multi-functional Material Development Incorporating the 2(3H)-Benzothiazolone, 4-nitro-(9CI) Scaffold
The benzothiazole scaffold is a privileged structure in materials science, finding applications in dyes, polymers, and optical materials. nih.govresearchgate.net The incorporation of the 2(3H)-Benzothiazolone, 4-nitro- moiety into larger molecular architectures could lead to the development of novel multi-functional materials.
One promising area is the development of chemical sensors. The benzothiazole core, with its electron-rich heterocyclic system, can be functionalized to create chemosensors that exhibit a colorimetric or fluorescent response upon binding to specific ions or molecules. acs.org The nitro group on the 4-position of the target compound can act as an electron-withdrawing group, potentially modulating the electronic properties of the sensor and enhancing its selectivity. Research has shown that benzothiazole-based sensors can be designed for the detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.org
Another area of interest is in optical materials. The extended π-system of benzothiazole derivatives can give rise to interesting photophysical properties. rsc.org By incorporating the 4-nitro-2(3H)-benzothiazolone scaffold into polymers or other materials, it may be possible to create materials with specific light-absorbing or emitting properties for applications in areas like organic light-emitting diodes (OLEDs) or nonlinear optics.
| Material Application | Role of the Scaffold | Potential Functionality |
| Chemical Sensors | Acts as a signaling unit and/or binding site. acs.org | Colorimetric or fluorescent detection of ions (e.g., heavy metals) or small molecules. acs.orgrsc.org |
| Optical Materials | Contributes to the electronic and photophysical properties. rsc.org | Applications in dyes, fluorescent probes, and materials with nonlinear optical properties. |
| Conductive Polymers | Can be incorporated into polymer backbones to influence electronic properties. nih.gov | Development of materials for organic electronics. |
| Smart Materials | Can be part of a system that responds to external stimuli (e.g., light, pH). | Creation of materials for responsive coatings or drug delivery systems. |
Fundamental Investigations into Biological Mechanisms of Action
Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov The 2(3H)-Benzothiazolone, 4-nitro- compound is a candidate for further investigation to understand its fundamental biological mechanisms of action.
Future research will likely employ a combination of computational and experimental approaches to identify the molecular targets of this compound. Molecular docking simulations can predict how the molecule might bind to the active sites of various proteins or enzymes. nih.gov These in silico predictions can then be validated through experimental techniques. For example, studies on other benzothiazole derivatives have used molecular docking to understand their interaction with fibrinogen or to design inhibitors of specific enzymes. nih.gov
Structure-activity relationship (SAR) studies will also be crucial. rsc.org By synthesizing and testing a series of related compounds where the nitro group position or other substituents are varied, researchers can determine which structural features are essential for biological activity. This information is vital for designing more potent and selective compounds for potential therapeutic applications. The ultimate goal is to move beyond simply observing a biological effect to understanding the precise molecular interactions that cause it, which could involve interference with specific signaling pathways or cellular processes like proliferation and angiogenesis. nih.gov
Q & A
What are the recommended methods for synthesizing 2(3H)-Benzothiazolone,4-nitro-(9CI) with high purity?
Answer: Synthesis of nitro-substituted benzothiazolones typically involves introducing the nitro group via electrophilic aromatic substitution or nitration of precursor benzothiazoles. For example, analogs like 4-methyl-2-hydrazinobenzothiazole (CAS 190970-58-2) are synthesized by reacting hydrazine derivatives with halogenated benzothiazoles under controlled conditions . Post-synthesis, purification via column chromatography (using silica gel and non-polar solvents) or recrystallization (from ethanol/water mixtures) is critical to isolate the nitro derivative. Confirm purity using HPLC coupled with mass spectrometry (e.g., exact mass 195.0018 for related benzothiazolones) .
What analytical techniques are most effective for characterizing the structural integrity of 2(3H)-Benzothiazolone,4-nitro-(9CI)?
Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm nitro group positioning and ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., exact mass data for analogs like 195.0018 ).
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolone ring).
- X-ray Crystallography: Resolve ambiguities in solid-state structures, as demonstrated for similar compounds like 7-chloro-6-fluoro-2-hydrazinylbenzothiazole .
What are the critical safety considerations when handling 2(3H)-Benzothiazolone,4-nitro-(9CI) in laboratory settings?
Answer: Nitro-substituted heterocycles may pose irritant, toxic, or mutagenic risks. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, as nitro compounds like 4-nitro pyridine oxide are known respiratory irritants .
- Storage: Keep in sealed, dry containers away from reducing agents to prevent decomposition .
How can researchers resolve discrepancies in reported physicochemical properties of 2(3H)-Benzothiazolone derivatives?
Answer: Contradictions in data (e.g., melting points or solubility) often arise from impurities or polymorphic forms. To address this:
- Reproduce Synthesis: Standardize reaction conditions (e.g., solvent, temperature) to ensure consistency.
- Cross-Validate Data: Compare results across multiple analytical methods (e.g., DSC for melting point verification) .
- Consult Databases: Use NIST Chemistry WebBook for reference spectra and properties of structurally related compounds .
What experimental strategies are employed to study the environmental migration and degradation pathways of 2(3H)-Benzothiazolone,4-nitro-(9CI) in microplastics?
Answer: Environmental studies leverage:
- Extraction Protocols: Solid-phase microextraction (SPME) to isolate benzothiazolones from microplastic matrices .
- Degradation Analysis: Accelerated UV exposure or microbial degradation assays to track nitro group reduction or ring cleavage.
- Mass Spectrometry Imaging (MSI): Map spatial distribution in environmental samples, as demonstrated for benzothiazolone migration from car tires .
How does the nitro group at the 4-position influence the reactivity and stability of the benzothiazolone core under varying experimental conditions?
Answer: The nitro group is electron-withdrawing, which:
- Reduces Basicity: Stabilizes the thiazolone ring against nucleophilic attack in acidic/basic media.
- Enhances Photoreactivity: Facilitates nitro-to-amine reduction under UV light, as observed in analogs like 4-methoxy derivatives .
- Affects Solubility: Increases polarity, making the compound more soluble in polar aprotic solvents (e.g., DMSO).
What are the optimal storage conditions to prevent decomposition of 2(3H)-Benzothiazolone,4-nitro-(9CI)?
Answer: Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize photodegradation and oxidation. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the thiazolone ring .
What mechanistic insights have been gained from studying the metabolic pathways of nitro-substituted benzothiazolones in biological systems?
Answer: In vitro studies on similar compounds (e.g., 4-methyl derivatives) suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
